molecular formula C16H14OS B1593389 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin CAS No. 58041-19-3

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Cat. No.: B1593389
CAS No.: 58041-19-3
M. Wt: 254.3 g/mol
InChI Key: GZVBPNSXCWYLJU-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin is a useful research compound. Its molecular formula is C16H14OS and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Biological Activity

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin, also known by its code name UBI-P293, is a compound that has garnered attention for its biological activities, particularly in the realm of plant growth regulation. This article delves into the various biological effects of this compound, highlighting its mechanisms of action, applications in horticulture, and relevant research findings.

This compound functions primarily as a localized growth inhibitor . It acts by blocking cell division and expansion in certain plant tissues while allowing well-formed tissues to develop normally. This selective inhibition leads to significant alterations in plant morphology and growth patterns.

Key Mechanisms:

  • Cell Division Inhibition : The compound inhibits the development of terminal buds and promotes lateral shoot development when applied at optimal concentrations .
  • Chemical Disbudding : UBI-P293 effectively induces disbudding in chrysanthemum plants by preventing the growth of lateral shoots while allowing the terminal bud to flourish .

Applications in Horticulture

The primary use of this compound is as a plant growth regulator . Its application has been extensively studied in various horticultural contexts:

Case Studies:

  • Chrysanthemum Cultivation :
    • In studies conducted on chrysanthemum plants, UBI-P293 was shown to block the development of the top 8–10 nodes while allowing lateral shoots to develop at rates comparable to manually pruned plants. This resulted in a more uniform plant structure .
    • Optimal concentrations for effective disbudding ranged from 0.25% to 1.0%, depending on the cultivar and environmental conditions.
  • Citrus Fruit Degreening :
    • The compound has also been explored for its effects on citrus fruit degreening processes. It was noted that UBI-P293 could influence metabolic rates and enzyme synthesis in treated fruits .

Research Findings

Extensive research has documented the biological activities and effectiveness of this compound across different studies:

Study ReferenceApplicationFindings
Chrysanthemum DisbuddingEffective as a chemical pinching agent; optimal concentration between 0.25% to 1.0%
Plant Growth RegulationBlocks terminal bud development; promotes lateral shoot growth
General Biological ActivityDemonstrated potential as a plant growth regulator with varied applications

Q & A

Basic Research Questions

Q. What factors determine the optimal concentration of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin for chemical disbudding in chrysanthemums?

  • Methodological Answer : Optimal concentration (0.25–1.0%) depends on cultivar sensitivity, growth stage, and environmental conditions. For example, in vegetative chrysanthemums, 0.25% effectively blocks 8–10 nodes without harming lateral shoots, while higher concentrations (≥1.0%) inhibit all development. Timing is critical: application during early flower bud initiation (15–24 short days) maximizes efficacy .
  • Experimental Design Tip : Conduct dose-response trials across cultivars under controlled photoperiods. Monitor lateral shoot suppression vs. terminal bud development to identify cultivar-specific thresholds.

Q. How do environmental conditions influence the efficacy of this compound?

  • Methodological Answer : Low light intensity and temperature delay chrysanthemum development, necessitating adjusted application timing and concentration. For instance, plants grown under 18 long days (LD) before short-day (SD) treatment require lower concentrations due to slower bud maturation. Light quality (e.g., red/far-red ratios) may also modulate phytochemical responses .
  • Data Analysis Tip : Use growth chambers to isolate variables (light, temperature). Compare disbudding rates in greenhouse vs. controlled environments to quantify environmental impacts.

Q. What are the recommended handling and storage protocols for this compound?

  • Safety and Stability : Store at 2–8°C in sealed, dry containers. Use PPE (gloves, goggles) and ensure proper ventilation during handling. The compound exhibits moderate acute toxicity (rat oral LD50: 3000 mg/kg) but lacks carcinogenic or mutagenic data. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physiological effects across plant species?

  • Case Study : While this compound suppresses chrysanthemum lateral buds, it has no effect on sugar concentrations in carrot or beet roots, even at active concentrations. This suggests species-specific metabolic pathways or differential uptake mechanisms.
  • Methodology : Compare transcriptomic profiles of treated vs. untreated tissues across species. Test whether phenyl group interactions with plant hormone receptors (e.g., auxin) explain selectivity .

Q. What analytical techniques are used to study its chemical stability and fragmentation pathways?

  • Techniques : Electron impact mass spectrometry (EI-MS) reveals retro-Diels-Alder fragmentation, generating thiocarbonyl cations (e.g., m/z 121, 105). Computational studies (DFT) model reaction pathways, showing stabilization via electron-releasing substituents. Synthesis routes involve dichlorocarbene addition to dihydro-oxathiin precursors .
  • Experimental Design : Synthesize isotopically labeled analogs to trace fragmentation products. Compare stability under varying pH and temperature conditions.

Q. How does the compound interact with plant cell division and expansion processes?

  • Mechanistic Insight : It acts as a localized blocker of cell division and expansion in meristematic tissues, sparing mature cells. In chrysanthemums, it selectively inhibits apical dominance while allowing lateral shoot development post-pruning.
  • Advanced Study : Use confocal microscopy to track cell cycle markers (e.g., cyclin B1) in treated tissues. Combine with hormone assays (auxin/cytokinin ratios) to dissect signaling cross-talk .

Q. Data Contradiction Analysis Table

Observation Reported Effect Potential Resolution Key Evidence
Disbudding efficacy in chrysanthemums vs. no sugar change in rootsSpecies-specific activityCompare uptake efficiency or metabolic detoxification pathways
Variable concentration thresholds across cultivarsGenetic differences in receptor sensitivityScreen mutant lines for altered disbudding responses
Fragmentation stability under EI-MS vs. synthesis conditionsSubstituent-dependent stabilizationComputational modeling of electron-deficient intermediates

Properties

IUPAC Name

5,6-diphenyl-2,3-dihydro-1,4-oxathiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBPNSXCWYLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206765
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58041-19-3
Record name P 293
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58041-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058041193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzoin (106 g, 0.5 mole), 2-mercaptoethanol (43 g, 0.55 mole), and p-toluenesulfonic acid (pTSA) (5 g) are charged into a 2-liter 3-neck flask. n-Butanol (1200 mL) is added and the mixture stirred with a mechanical stirrer. The reaction is heated to reflux and the distillate passed through a vacuum-jacketed column (18 in by 3/4 in) packed with porcelain saddles. A Dean-Stark trap is placed at the top of the column to assist in the separation of the aqueous layer from the butanol/water azeotrope. After water ceases to separate, distillate is slowly removed until the vapor temperature at the top of the column reaches 117°-118°, the boiling point of dry n-butanol. The reaction mixture is cooled and seeded, and the crystalline product separated by filtration. The filtrate is returned to the reactor along with further amounts of benzoin, 2-mercaptoethanol, and pTSA as specified above. Sufficient n-butanol is added to make up for that removed in the prior reaction. When the procedure is repeated five times, the overall isolated yield of 2,3 -dihydro-5,6-diphenyl-1,4-oxathiin is 76% of theoretical.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

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